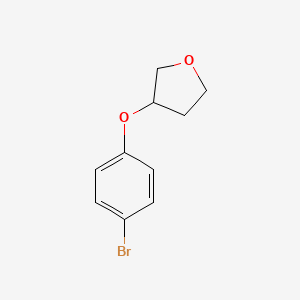

1-(2,5-Dimethylbenzoyl)azetidin-3-amine

Vue d'ensemble

Description

“1-(2,5-Dimethylbenzoyl)azetidin-3-amine” is a chemical compound that is available from suppliers for scientific research needs . It is also known by registry numbers ZINC000238908245 .

Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . A sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis .Molecular Structure Analysis

The molecular structure of amines, such as “1-(2,5-Dimethylbenzoyl)azetidin-3-amine”, can be analyzed using spectroscopy. The hydrogens attached to an amine show up 0.5-5.0 ppm, depending on the amount of hydrogen bonding and the sample’s concentration. The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm .Chemical Reactions Analysis

Amines, including “1-(2,5-Dimethylbenzoyl)azetidin-3-amine”, can undergo various chemical reactions. For instance, they can act as weak organic bases, accepting a proton from water to form substituted ammonium ions .Physical And Chemical Properties Analysis

Amines, such as “1-(2,5-Dimethylbenzoyl)azetidin-3-amine”, have the ability to act as weak organic bases. They can accept a proton from water to form substituted ammonium ions . The physical properties of amines include solubility and boiling points .Applications De Recherche Scientifique

Applications of Azetidinones in Drug Synthesis and Functionalization

Synthesis and Transformations of Functionalized β-Amino Acid Derivatives : Azetidinones, which are structurally similar to 1-(2,5-Dimethylbenzoyl)azetidin-3-amine, are crucial in drug research due to their biological relevance. The study by Kiss, L., Kardos, M., Vass, C., & Fülöp, F. (2018) explores various metathesis reactions for synthesizing cyclic β-amino acids, highlighting their impact on drug discovery and development. The versatility and efficiency of these reactions offer a pathway to new molecular entities with potential pharmaceutical applications (Kiss et al., 2018).

Curing Parameters and Toxicity of Acrylic Bone Cements : The role of tertiary aromatic amines, including azetidinone derivatives, as activators in acrylic resin curing processes is examined by Vázquez, B., Levenfeld, B., & Román, J. S. (1998). These compounds influence the kinetics and mechanism of curing, relevant for dental resins and bone cements, indicating the importance of such chemical activators in biomedical materials science (Vázquez et al., 1998).

Biogenic Amines and Environmental Degradation

- Degradation of Nitrogen-containing Compounds Using Advanced Oxidation Processes : Bhat, A. P., & Gogate, P. (2021) review the advanced oxidation processes for degrading nitrogen-containing compounds, including amines. This study underscores the environmental significance of efficiently breaking down recalcitrant nitrogenous organic compounds to mitigate their harmful effects on water quality (Bhat & Gogate, 2021).

Mécanisme D'action

While the specific mechanism of action for “1-(2,5-Dimethylbenzoyl)azetidin-3-amine” is not mentioned in the search results, it’s worth noting that the azetidin-2-one ring has given life-saving penicillin and cephalosporin antibiotics. Further exploitation of the β-lactam ring has yielded biologically active new chemical entities exhibiting a variety of activities .

Orientations Futures

Propriétés

IUPAC Name |

(3-aminoazetidin-1-yl)-(2,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-8-3-4-9(2)11(5-8)12(15)14-6-10(13)7-14/h3-5,10H,6-7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPNFSFBDGSAOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)N2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Dimethylbenzoyl)azetidin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-ol](/img/structure/B1468908.png)

![1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol](/img/structure/B1468910.png)

![N-[(4-methylphenyl)methyl]oxolan-3-amine](/img/structure/B1468917.png)